2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound with a unique structure that includes a thiopyran ring substituted with amino and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile typically involves multi-component reactions. One common method includes the reaction of malononitrile, substituted aldehydes, and cyanoacetamide in the presence of a catalyst. For instance, a chitosan/CaHAp catalyst can be used to facilitate the reaction, which proceeds efficiently at room temperature using ethanol as a solvent .
Industrial Production Methods
The use of environmentally benign solvents and reusable catalysts is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted thiopyran derivatives .
Scientific Research Applications
2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The thiopyran ring structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-diamino-4-(2-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile
- 2,6-diamino-4-(4-chloro-phenyl)-4H-thiopyran-3,5-dicarbonitrile
- 2,6-diamino-4-(3-ethoxy-4-hydroxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Uniqueness
2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h8,11H,1-5,16-17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOYVGXTOUWKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=C(SC(=C2C#N)N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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